5-Chloro-6-(methylsulfonyl)nicotinic acid
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Overview
Description
5-Chloro-6-(methylsulfonyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a chlorine atom at the 5th position and a methylsulfonyl group at the 6th position on the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(methylsulfonyl)nicotinic acid typically involves the chlorination of nicotinic acid followed by the introduction of the methylsulfonyl group. One common method is to start with nicotinic acid, which undergoes chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5th position. The resulting 5-chloronicotinic acid is then treated with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group at the 6th position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(methylsulfonyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methylthio derivatives.
Substitution: Various substituted nicotinic acid derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-(methylsulfonyl)nicotinic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(methylsulfonyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methylsulfonyl groups can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
5-Chloronicotinic acid: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
6-Methylsulfonyl nicotinic acid: Lacks the chlorine atom, which may affect its binding affinity and reactivity.
Nicotinic acid: The parent compound without any substituents, used as a reference for comparing reactivity and biological activity.
Uniqueness
5-Chloro-6-(methylsulfonyl)nicotinic acid is unique due to the presence of both chlorine and methylsulfonyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H6ClNO4S |
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Molecular Weight |
235.65 g/mol |
IUPAC Name |
5-chloro-6-methylsulfonylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6ClNO4S/c1-14(12,13)6-5(8)2-4(3-9-6)7(10)11/h2-3H,1H3,(H,10,11) |
InChI Key |
YZIFMXQSFCPRHO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=N1)C(=O)O)Cl |
Origin of Product |
United States |
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